molecular formula C12H14O2 B14838210 4-Cyclopropoxy-2-ethylbenzaldehyde

4-Cyclopropoxy-2-ethylbenzaldehyde

Cat. No.: B14838210
M. Wt: 190.24 g/mol
InChI Key: GKPDKYZAQYSYBF-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-ethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-ethylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the cyclopropoxy group.

Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is employed to couple a cyclopropyl group with a 4-ethylbenzaldehyde derivative. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Cyclopropoxy-2-ethylbenzoic acid.

    Reduction: 4-Cyclopropoxy-2-ethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-2-ethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-ethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylbenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain chemical reactions.

    4-Methoxy-2-ethylbenzaldehyde: Contains a methoxy group instead of a cyclopropoxy group, which may alter its electronic properties and reactivity.

    4-Cyclopropoxybenzaldehyde: Similar structure but lacks the ethyl group, which may affect its physical and chemical properties.

Uniqueness

4-Cyclopropoxy-2-ethylbenzaldehyde is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-cyclopropyloxy-2-ethylbenzaldehyde

InChI

InChI=1S/C12H14O2/c1-2-9-7-12(14-11-5-6-11)4-3-10(9)8-13/h3-4,7-8,11H,2,5-6H2,1H3

InChI Key

GKPDKYZAQYSYBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC2CC2)C=O

Origin of Product

United States

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